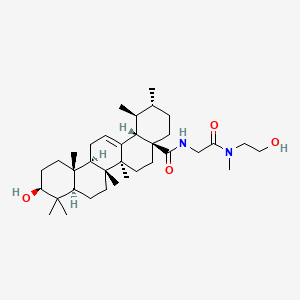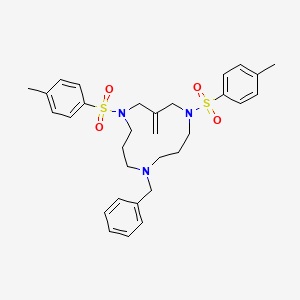
Cyclotriazadisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotriazadisulfonamide is a small molecule known for its unique ability to modulate the CD4 receptor on human cellsBy targeting the CD4 receptor, this compound can inhibit the entry of HIV into host cells, making it a promising candidate for therapeutic development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclotriazadisulfonamide typically involves a multi-step process. One effective method includes the following steps:
Formation of the triazine ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of sulfonamide groups: Sulfonamide groups are introduced via sulfonation reactions, which require specific reagents and conditions to ensure the correct positioning on the triazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Cyclotriazadisulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the triazine ring, leading to different structural analogues.
Substitution: Substitution reactions, particularly on the sulfonamide groups, can yield a variety of derivatives with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique chemical and biological properties. These analogues are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Cyclotriazadisulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sulfonamide chemistry and triazine ring modifications.
Biology: this compound is used to investigate the role of the CD4 receptor in immune cell function and HIV entry.
Medicine: Its potential as an antiviral agent, particularly against HIV, is a major focus of research.
Mecanismo De Acción
Cyclotriazadisulfonamide exerts its effects by specifically interacting with the CD4 receptor on human cells. This interaction leads to the down-modulation of CD4 expression, thereby preventing HIV from binding to and entering host cells. The compound’s mechanism involves the inhibition of CD4 receptor biosynthesis and the disruption of receptor trafficking to the cell surface .
Comparación Con Compuestos Similares
Cyclotriazadisulfonamide is unique in its specific targeting of the CD4 receptor. Similar compounds include:
This compound analogues: These compounds share the core triazine ring structure but have different substituents on the sulfonamide groups, leading to variations in activity and specificity.
Other CD4-targeting agents: Compounds such as monoclonal antibodies and small molecule inhibitors that also target the CD4 receptor but through different mechanisms.
In comparison, this compound stands out due to its small molecular size, ease of synthesis, and potent activity at submicromolar concentrations .
Propiedades
IUPAC Name |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJIECKMPIRMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
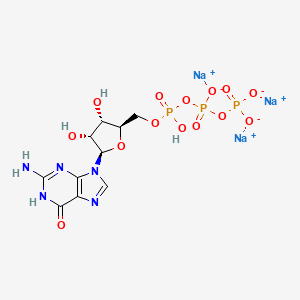
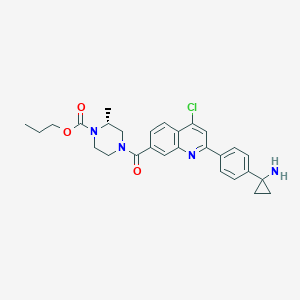

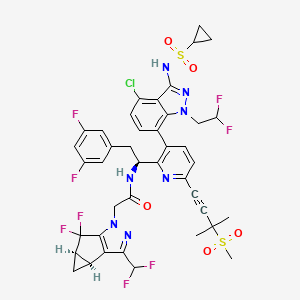
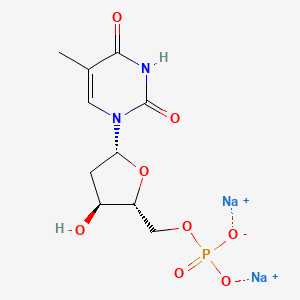
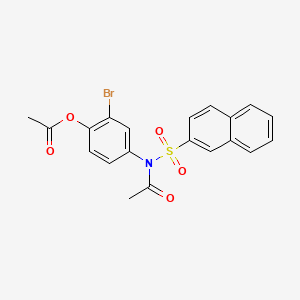
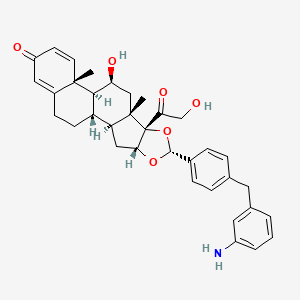
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
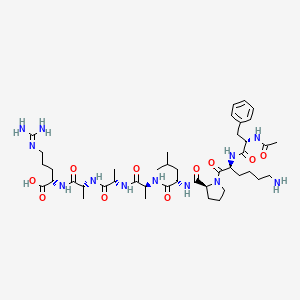
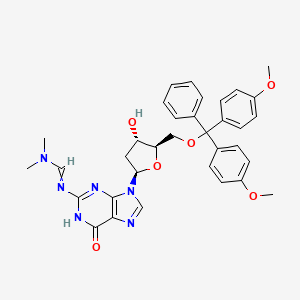
![[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831229.png)

